molecular formula C21H34O5 B156368 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester CAS No. 10005-94-4

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester

Katalognummer B156368
CAS-Nummer: 10005-94-4
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: GCCZGHOHPBUMGK-KWEVSNSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester, commonly known as 5α-Androstan-3β,11α,12β-triol-17-one (ATDO) is a steroid hormone that has garnered significant attention in scientific research due to its potential therapeutic effects. ATDO is synthesized in the human body from dehydroepiandrosterone (DHEA) and has been found to have various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester is not fully understood, but it is thought to act through various pathways. 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to interact with the glucocorticoid receptor, which plays a crucial role in regulating the immune response and inflammation. It has also been shown to modulate the activity of various enzymes involved in the synthesis and metabolism of steroids.
Biochemical and Physiological Effects
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has various biochemical and physiological effects in the human body. It has been found to increase the levels of testosterone and dihydrotestosterone, which can have positive effects on muscle mass and bone density. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in the lab, which allows for the production of large quantities for research purposes. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have low toxicity and can be administered orally. One limitation is that the mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.

Zukünftige Richtungen

There are several future directions for research on 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. One direction is to further investigate the potential therapeutic effects of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester in various disease models. Another direction is to explore the mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and identify specific pathways that can be targeted for therapeutic purposes. Additionally, research can focus on developing new methods for synthesizing 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and improving its bioavailability.

Synthesemethoden

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be synthesized through a multistep chemical process using DHEA as a starting material. The synthesis involves the conversion of DHEA to 5α-androstane-3β,11α-diol-17-one, which is then oxidized to 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. The purity of the synthesized 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Eigenschaften

CAS-Nummer

10005-94-4

Produktname

5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester

Molekularformel

C21H34O5

Molekulargewicht

366.5 g/mol

IUPAC-Name

methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H34O5/c1-20-9-8-12(22)10-11(20)4-5-13-14-6-7-15(19(25)26-3)21(14,2)18(24)17(23)16(13)20/h11-18,22-24H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18+,20-,21-/m0/s1

InChI-Schlüssel

GCCZGHOHPBUMGK-KWEVSNSISA-N

Isomerische SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)O)O

SMILES

CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O

Kanonische SMILES

CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.